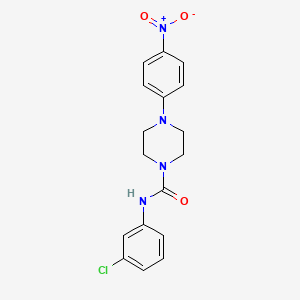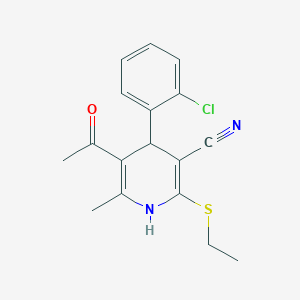
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide, also known as CMNB, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide selectively inhibits CK2 by binding to its ATP-binding site. CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). The catalytic subunits contain an ATP-binding site and a substrate-binding site. This compound binds to the ATP-binding site of CK2 and prevents the binding of ATP, which is required for the catalytic activity of the enzyme. Therefore, this compound inhibits the phosphorylation of CK2 substrates and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of several viruses including HIV, HCV, and HPV. This compound has also been shown to protect against oxidative stress and inflammation in various cell types. However, the physiological effects of this compound in vivo are not well understood and require further investigation.
実験室実験の利点と制限
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a selective inhibitor of CK2 and has been shown to be effective in inhibiting CK2 activity in vitro and in vivo. However, this compound has some limitations for lab experiments. First, this compound is not a specific inhibitor of CK2 and can inhibit other kinases at high concentrations. Therefore, the concentration of this compound should be carefully optimized to avoid off-target effects. Second, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental systems. Third, the long-term effects of this compound on cell viability and function are not well understood and require further investigation.
将来の方向性
There are several future directions for the research on 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. First, the physiological effects of this compound in vivo need to be further investigated. Second, the specificity of this compound for CK2 needs to be further characterized. Third, the potential of this compound as a therapeutic agent for cancer and viral infections needs to be further explored. Fourth, the development of more potent and selective CK2 inhibitors based on the structure of this compound is a promising direction for drug discovery. Fifth, the combination of this compound with other anticancer agents may enhance its therapeutic efficacy.
合成法
The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves several steps. First, 4-methyl-2-nitroaniline is converted to its corresponding diazonium salt by treatment with nitrous acid. The diazonium salt is then coupled with 2-chlorobenzoyl chloride to give this compound. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Aberrant CK2 activity has been implicated in many diseases including cancer, neurodegenerative disorders, and viral infections. Therefore, CK2 has emerged as a promising therapeutic target for the development of novel drugs. This compound has been used to study the role of CK2 in various cellular processes and to identify its downstream targets.
特性
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHVIPIXUVKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)

![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)
